molecular formula C7H14S B6149689 (3,3-dimethylcyclobutyl)methanethiol CAS No. 2171844-59-8

(3,3-dimethylcyclobutyl)methanethiol

Cat. No. B6149689
CAS RN: 2171844-59-8
M. Wt: 130.3
InChI Key:
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Description

(3,3-Dimethylcyclobutyl)methanethiol, also known as DMCB, is an organosulfur compound that is widely used in the synthesis of other compounds, as well as in scientific research applications. It is a colorless liquid with a strong, pungent odor and a boiling point of 86–87 °C. It is highly flammable and toxic and should be handled with extreme caution.

Scientific Research Applications

(3,3-dimethylcyclobutyl)methanethiol is widely used in scientific research applications due to its unique properties and structure. It has been used in studies of the synthesis of other compounds, such as 1,2-dithiolanes, as well as in the synthesis of polythiophenes. It has also been used as a catalyst in the synthesis of polymers and other materials. Additionally, it has been used as a reagent in the synthesis of drugs, such as antifungal agents.

Mechanism of Action

The mechanism of action of (3,3-dimethylcyclobutyl)methanethiol is not yet fully understood. However, it is believed that it works by acting as an electron-withdrawing group, allowing for the formation of a more stable carbanion intermediate during the synthesis of other compounds. Additionally, it is believed to be involved in the formation of an electrophilic center, allowing for the formation of a more reactive intermediate during the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3,3-dimethylcyclobutyl)methanethiol are not yet fully understood. However, it is believed to have a low toxicity, with no observed adverse effects in laboratory animals. Additionally, it has been found to be non-irritating to the skin and eyes.

Advantages and Limitations for Lab Experiments

(3,3-dimethylcyclobutyl)methanethiol has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and can be stored for long periods of time without significant degradation. Additionally, it is highly flammable, making it an ideal reagent for use in organic synthesis. However, it is also highly toxic and should be handled with extreme caution.

Future Directions

The potential future directions for research involving (3,3-dimethylcyclobutyl)methanethiol are numerous. Additional research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research is needed on its use as a catalyst in the synthesis of other compounds, as well as its potential uses in drug synthesis. Additionally, research is needed on its potential uses in the synthesis of polymers and other materials. Finally, further research is needed on its potential uses in green chemistry, as well as its potential uses in the production of biofuels.

Synthesis Methods

The synthesis of (3,3-dimethylcyclobutyl)methanethiol is typically conducted through a two-step procedure which begins with the reaction of 3-methyl-2-butene with sulfur dichloride in the presence of a base, such as triethylamine. This reaction yields 3-methyl-3-chlorocyclobutene, which is then reacted with sodium methoxide in methanol to produce (3,3-dimethylcyclobutyl)methanethiol. This method has been used in numerous scientific studies and has been found to be a reliable and efficient synthesis method.

properties

{ "Design of the Synthesis Pathway": "The synthesis of (3,3-dimethylcyclobutyl)methanethiol can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "3,3-dimethylcyclobutanone", "methylmagnesium bromide", "sulfur" ], "Reaction": [ "Step 1: React 3,3-dimethylcyclobutanone with methylmagnesium bromide to form the corresponding alcohol intermediate.", "Step 2: Oxidize the alcohol intermediate to the corresponding ketone using a suitable oxidizing agent.", "Step 3: React the ketone intermediate with sulfur to form the thiol product, (3,3-dimethylcyclobutyl)methanethiol." ] }

CAS RN

2171844-59-8

Product Name

(3,3-dimethylcyclobutyl)methanethiol

Molecular Formula

C7H14S

Molecular Weight

130.3

Purity

95

Origin of Product

United States

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